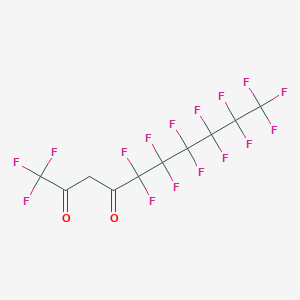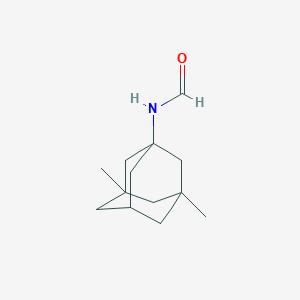
Fmoc-d-フェニルアラニノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-d-Phenylalaninol is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohols. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino alcohol d-phenylalaninol, which provides stability and prevents unwanted side reactions during synthesis.
科学的研究の応用
Fmoc-d-Phenylalaninol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible materials and hydrogels for drug delivery systems.
作用機序
Target of Action
Fmoc-d-Phenylalaninol, also known as Fmoc-F, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It acts as a hydrogelator, reducing the bacterial load both in vitro and in skin wound infections .
Mode of Action
Fmoc-F exhibits surfactant-like properties, with its antibacterial activity predominantly due to its release from the hydrogel . At low concentrations, Fmoc-F inhibits bacterial growth by entering the cell and reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills gram-positive bacteria .
Biochemical Pathways
Fmoc-F affects the biochemical pathways related to bacterial growth and survival. It reduces the glutathione levels in bacteria, triggering oxidative and osmotic stress . It also alters the membrane permeabilization and integrity, leading to bacterial death .
Pharmacokinetics
Its ability to form self-supporting hydrogels under physiological conditions suggests potential bioavailability .
Result of Action
The result of Fmoc-F’s action is the reduction of bacterial load, both in vitro and in skin wound infections . It inhibits the growth of Gram-positive bacteria and kills them by triggering oxidative and osmotic stress and altering membrane permeabilization and integrity .
Action Environment
The action of Fmoc-F is influenced by environmental factors such as pH and temperature. The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
生化学分析
Biochemical Properties
Fmoc-d-Phenylalaninol is known to be an important low molecular weight hydrogelator . It can induce gelation either by lowering the pH of an aqueous solution or by the addition of water to a solution of Fmoc-d-Phenylalaninol in a solvent such as DMSO .
Cellular Effects
Fmoc-d-Phenylalaninol has been found to have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice .
Molecular Mechanism
The Fmoc group in Fmoc-d-Phenylalaninol is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The antibacterial activity of Fmoc-d-Phenylalaninol is predominantly due to its release from the hydrogel . At low concentrations, where Fmoc-d-Phenylalaninol does not form micelles, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, Fmoc-d-Phenylalaninol triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-d-Phenylalaninol can be synthesized through various methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the reaction of d-phenylalaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through column chromatography .
Industrial Production Methods: In industrial settings, the production of Fmoc-d-Phenylalaninol often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of solid-phase peptide synthesis is particularly advantageous in industrial production due to its scalability and ability to produce high-purity compounds .
化学反応の分析
Types of Reactions: Fmoc-d-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
類似化合物との比較
Fmoc-l-Phenylalaninol: Similar in structure but with the l-configuration of phenylalaninol.
Fmoc-d-Alaninol: Contains an alaninol group instead of phenylalaninol.
Fmoc-d-Valinol: Contains a valinol group instead of phenylalaninol.
Uniqueness: Fmoc-d-Phenylalaninol is unique due to its specific stereochemistry and the presence of the phenylalaninol group, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino alcohols. Its ability to form stable intermediates during peptide synthesis makes it particularly valuable in the field of organic chemistry .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBJASOHDROCR-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

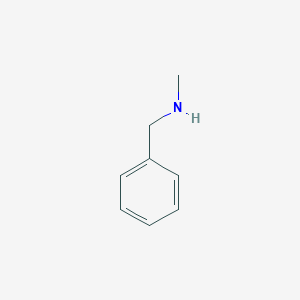
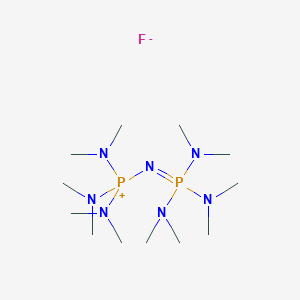
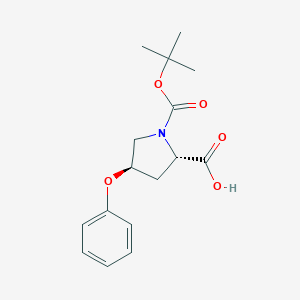

![7,8-Dihydropyrrolo[1,2-a][1,3,5]triazine-2,4(3H,6H)-dione](/img/structure/B140831.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
